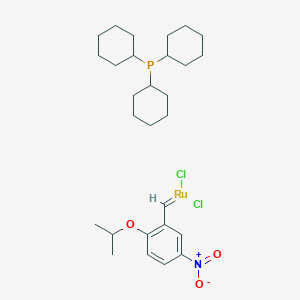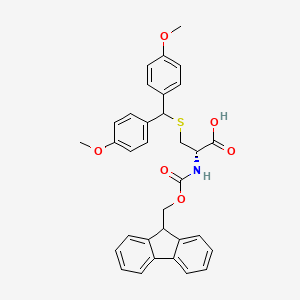
cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride is widely used in scientific research and laboratory experiments due to its versatile properties. It is known for its ability to catalyze the formation of a variety of organic compounds, as well as its ability to act as a ligand in metal complexes. It is also used as a reagent in the synthesis of a variety of organic compounds, including amines, heterocycles, and polymers. Additionally, this compound is used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of materials for use in the electronics industry.
Mechanism of Action
Cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride acts as a Lewis acid, which is a substance that can donate a pair of electrons to form a covalent bond with a Lewis base. In the presence of a Lewis base, this compound can form a complex with the base, which can then be used to catalyze a variety of organic reactions. Additionally, this compound can act as a ligand in metal complexes, which can be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
This compound is a non-toxic compound and has not been found to have any adverse effects on humans or animals. Additionally, it has not been found to have any mutagenic or carcinogenic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride in laboratory experiments is its low cost and availability. Additionally, it is a non-toxic compound and has been found to be safe for use in laboratory experiments. However, one of the main limitations of using this compound is its low solubility in water, which can limit its use in certain types of reactions.
Future Directions
Cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride has a variety of potential applications in the future. It can be used in the synthesis of pharmaceuticals, materials for use in the electronics industry, and a variety of other organic compounds. Additionally, it can be used as a catalyst in a variety of reactions, including those involving metal complexes. Additionally, further research could be conducted to explore the potential uses of this compound in the synthesis of polymers and heterocycles. Finally, further research could be conducted to explore the potential applications of this compound in the development of new drugs and materials.
Synthesis Methods
Cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride is synthesized by the reaction of trifluoromethylcyclohexanone (TFC) and hydrochloric acid (HCl). The reaction is conducted in an inert atmosphere and is typically carried out with a stoichiometric amount of HCl. The reaction is typically carried out at room temperature, but can also be conducted at elevated temperatures up to 80°C. The product is then purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
4-(trifluoromethoxy)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)12-6-3-1-5(11)2-4-6;/h5-6H,1-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZCBQKTVGISDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6297290.png)




